GlcCer(d18:1/18:0)

Vue d'ensemble

Description

GLCcer (d18:1/18:0) is a synthetic glycerolipid that has been used in a variety of scientific research applications. It is a mixture of two fatty acid esters of glycerol, d18:1 and d18:0, and has been studied extensively in both biochemical and physiological research.

Applications De Recherche Scientifique

Role in Fungal Growth and Pathogenesis

Glucosylceramides (GlcCers) are crucial in regulating fungal growth and pathogenesis. Studies on Penicillium digitatum, a pathogenic fungus, revealed that deletion of the gene encoding GlcCer synthase significantly impaired fungal growth, sporulation, and virulence. This suggests a vital role of GlcCer in cell growth, differentiation, and fungal pathogenicity (Zhu et al., 2014).

Biosynthesis Pathway in Fibroblasts

Research on the synthesis of glucosylsphingosine, a GlcCer analogue, in fibroblasts indicates that GlcCer can undergo deacylation to form GlcSph. This highlights a pathway not only through glucosylation of sphingosine but also via deacylation of GlcCer, indicating a complex biosynthesis mechanism for such compounds in cellular systems (Yamaguchi et al., 1994).

Structural Characterization Techniques

Advancements in mass spectrometry techniques, such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS), have enabled the detailed structural characterization of GlcCer molecular species. This has significant implications for understanding the diverse roles of GlcCer in biological systems (Ito et al., 2013).

Role in Epidermal Health

Studies on rice-derived GlcCer demonstrate its importance in epidermal health. Oral dosing of GlcCer from rice was found to improve epidermal water loss and barrier function, suggesting potential applications in skincare and dermatology (Shimoda et al., 2012).

Anti-Melanogenic Effects

Research has identified anti-melanogenic activities of GlcCer derived from rice oil by-products. These studies indicate potential applications of GlcCer in addressing skin pigmentation issues and highlight its role in melanogenesis (Miyasaka et al., 2022).

Propriétés

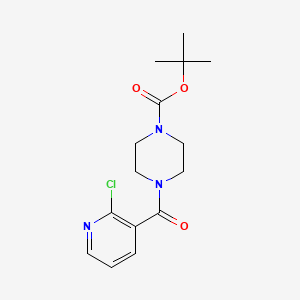

IUPAC Name |

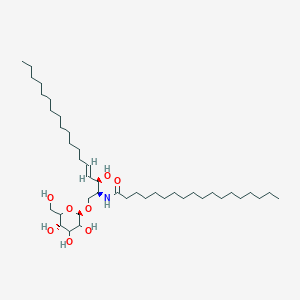

N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39+,40?,41?,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYQEDCYNANIPI-KNSMPFANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423547 | |

| Record name | GlcCer(d18:1/18:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95119-86-1 | |

| Record name | GlcCer(d18:1/18:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.